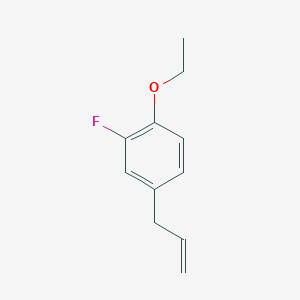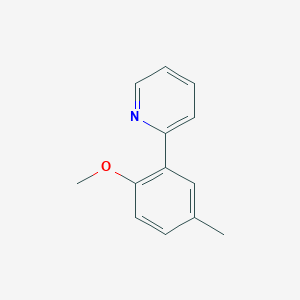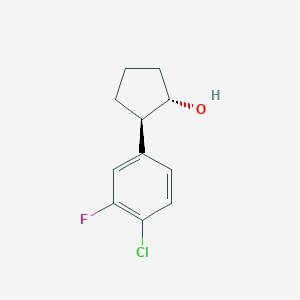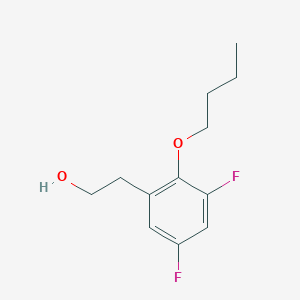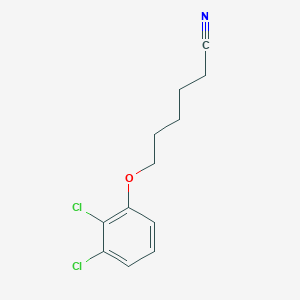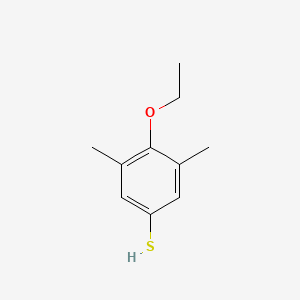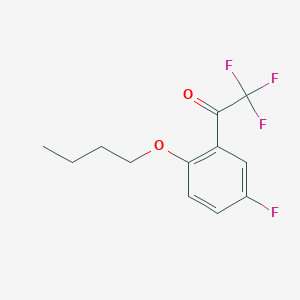![molecular formula C12H13F3O2 B7995525 trans-2-[4-(Trifluoromethoxy)phenyl]cyclopentanol](/img/structure/B7995525.png)
trans-2-[4-(Trifluoromethoxy)phenyl]cyclopentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-[4-(Trifluoromethoxy)phenyl]cyclopentanol: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopentanol moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[4-(Trifluoromethoxy)phenyl]cyclopentanol typically involves the following steps:
Formation of the Cyclopentanol Ring: The cyclopentanol ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using trifluoromethoxylation reagents.
Coupling Reactions: The phenyl ring with the trifluoromethoxy group is then coupled with the cyclopentanol ring using coupling reactions such as Suzuki–Miyaura coupling.
Industrial Production Methods: Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group in the cyclopentanol ring is oxidized to form a ketone.
Reduction: Reduction reactions can convert the ketone back to the hydroxyl group.
Substitution: Substitution reactions can occur at the phenyl ring, where the trifluoromethoxy group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium (Pd) and specific ligands.
Major Products:
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the development of new trifluoromethoxylation reagents .
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development due to its unique chemical properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of trans-2-[4-(Trifluoromethoxy)phenyl]cyclopentanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
- 4-(Trifluoromethoxy)phenylacetylene
- (4-(Trifluoromethoxy)phenyl)urea
Comparison:
- 4-(Trifluoromethoxy)phenylacetylene: This compound contains a trifluoromethoxy group attached to a phenyl ring with an acetylene moiety. It differs from trans-2-[4-(Trifluoromethoxy)phenyl]cyclopentanol in its structure and reactivity .
- (4-(Trifluoromethoxy)phenyl)urea: This compound has a trifluoromethoxy group attached to a phenyl ring with a urea moiety. It is used in different applications compared to this compound .
属性
IUPAC Name |
(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)17-9-6-4-8(5-7-9)10-2-1-3-11(10)16/h4-7,10-11,16H,1-3H2/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPIKQNBBUAGNC-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7995453.png)

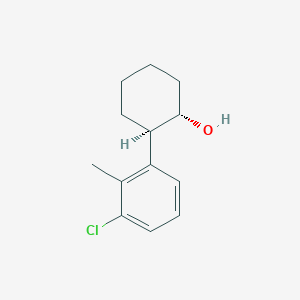
![2-[4-(Diethylamino)phenyl]-3-methyl-butan-2-ol](/img/structure/B7995490.png)
